molecular formula C20H27NO3 B1343321 Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate CAS No. 898764-95-9

Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate

Cat. No.: B1343321
CAS No.: 898764-95-9
M. Wt: 329.4 g/mol
InChI Key: AICCLHCURZZEKV-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate: is a chemical compound with the molecular formula C20H27NO3 and a molecular weight of 329.44 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, further connected to a heptanoate chain with an oxo group at the seventh position. It is often used in various chemical and pharmaceutical research applications due to its reactivity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts.

Major Products Formed:

Scientific Research Applications

Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Ethyl 7-oxo-7-[4-(2-pyrrolinomethyl)phenyl]heptanoate
  • Ethyl 7-oxo-7-[4-(4-pyrrolinomethyl)phenyl]heptanoate
  • Ethyl 7-oxo-7-[4-(5-pyrrolinomethyl)phenyl]heptanoate

Uniqueness: Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate is unique due to the specific position of the pyrrolidine ring on the phenyl group, which can influence its reactivity and selectivity in chemical reactions. This structural uniqueness makes it a valuable compound for specific research applications .

Properties

IUPAC Name

ethyl 7-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-24-20(23)9-5-3-4-8-19(22)18-12-10-17(11-13-18)16-21-14-6-7-15-21/h6-7,10-13H,2-5,8-9,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICCLHCURZZEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643064
Record name Ethyl 7-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-95-9
Record name Ethyl 4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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